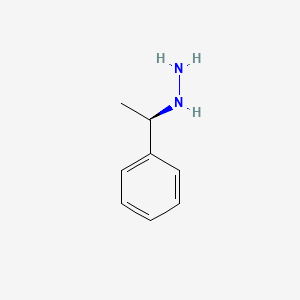

Hydrazine, ((1R)-1-phenylethyl)-

Description

Hydrazine, ((1R)-1-phenylethyl)-, is a chiral disubstituted hydrazine derivative characterized by a (1R)-1-phenylethyl group attached to the hydrazine backbone. This compound is synthesized through nitrosation of (R)-bis((R)-1-phenylethyl)amine followed by sodium-metal reduction, yielding a mixture of 1,1-bis((R)-1-phenylethyl)hydrazine and over-reduced products . Its chirality makes it valuable in asymmetric catalysis, particularly as a precursor for chiral bis-hydrazone ligands used in enantioselective cross-coupling reactions .

Propriétés

Numéro CAS |

60325-13-5 |

|---|---|

Formule moléculaire |

C8H12N2 |

Poids moléculaire |

136.19 g/mol |

Nom IUPAC |

[(1R)-1-phenylethyl]hydrazine |

InChI |

InChI=1S/C8H12N2/c1-7(10-9)8-5-3-2-4-6-8/h2-7,10H,9H2,1H3/t7-/m1/s1 |

Clé InChI |

HHRZAEJMHSGZNP-SSDOTTSWSA-N |

SMILES |

CC(C1=CC=CC=C1)NN |

SMILES isomérique |

C[C@H](C1=CC=CC=C1)NN |

SMILES canonique |

CC(C1=CC=CC=C1)NN |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

Key Observations :

- Chirality : ((1R)-1-Phenylethyl) hydrazine is unique in its stereochemical configuration, enabling enantioselectivity in catalysis, unlike achiral derivatives like phenylhydrazine .

- Substituent Effects : Bulky aryl groups (e.g., 1-phenylethyl) enhance steric hindrance, improving ligand stability and selectivity in catalytic applications . Simpler substituents (e.g., phenyl or methyl) prioritize reactivity in condensation reactions .

Key Observations :

- Complexity : ((1R)-1-Phenylethyl) hydrazine synthesis demands enantiomerically pure starting materials and controlled reduction, unlike straightforward condensations for phenylhydrazines .

- Byproducts: Alkylation of hydrazines often produces mixtures (e.g., mono- vs. disubstituted), necessitating purification .

Key Observations :

- Toxicity: Substituents influence safety; bulky groups may mitigate carcinogenicity compared to simpler hydrazines (e.g., hydrazine hydrate) .

Q & A

Q. What are the standard synthetic routes for preparing Hydrazine, ((1R)-1-phenylethyl)-, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation reactions between hydrazine derivatives and phenyl-substituted carbonyl compounds. Common methods involve refluxing in ethanol with hydrazine hydrate and aromatic aldehydes under acidic or neutral conditions . Optimization parameters include:

- Catalysts : Acidic conditions (e.g., glacial acetic acid) enhance nucleophilic attack by hydrazine.

- Temperature : Reflux (70–80°C) balances reaction rate and decomposition risks.

- Purification : Crystallization (ethanol/water) or column chromatography resolves byproducts . Yields vary (50–70%) depending on steric hindrance from the phenylethyl group.

Q. How is the stereochemistry of ((1R)-1-phenylethyl)-hydrazine confirmed experimentally?

The (1R) configuration is validated using:

- NMR Spectroscopy : Diastereotopic protons near the chiral center show splitting patterns in -NMR (e.g., δ 3.5–4.5 ppm for N–CH– groups) .

- X-ray Crystallography : SHELX software refines crystal structures to assign absolute configuration .

- Optical Rotation : Comparison with enantiomeric standards confirms optical purity.

Q. What analytical techniques are used to assess purity and quantify Hydrazine, ((1R)-1-phenylethyl)-?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve hydrazine derivatives .

- Elemental Analysis : Matches calculated vs. observed C, H, N percentages (e.g., C: ~75%, H: ~7%, N: ~18%) .

- TLC : Silica gel plates (ethyl acetate/hexane) with ninhydrin staining detect impurities .

Advanced Research Questions

Q. How can contradictory data between spectroscopic and elemental analysis be resolved during characterization?

Discrepancies (e.g., mass spec vs. elemental analysis) may arise from hydrate formation or solvent retention. Mitigation strategies include:

Q. What mechanistic insights explain the reactivity of ((1R)-1-phenylethyl)-hydrazine in nucleophilic additions?

The hydrazine moiety acts as a bifunctional nucleophile:

- Kinetic Control : The less hindered NH group attacks carbonyls first, forming hydrazones.

- Steric Effects : The phenylethyl group slows reactions with bulky electrophiles (e.g., ketones vs. aldehydes) .

- Acid Catalysis : Protonation enhances electrophilicity of carbonyl carbons, accelerating hydrazone formation .

Q. How do structural modifications (e.g., para-substituted phenyl groups) impact biological activity?

- Electron-Withdrawing Groups (e.g., -NO): Increase reactivity in Schiff base formation but may reduce membrane permeability.

- Lipophilic Groups (e.g., -CH): Enhance bioavailability but risk cytotoxicity.

- In Silico Studies : Docking simulations (AutoDock) correlate substituent effects with enzyme inhibition (e.g., COX-2) .

Methodological Notes

- Crystallization Challenges : Slow cooling (0.5°C/min) minimizes inclusion of solvent molecules .

- Troubleshooting Low Yields : Use excess hydrazine hydrate (1.5 eq) and inert atmosphere (N) to suppress oxidation .

- Safety : Handle with gloveboxes due to potential carcinogenicity (NIOSH Method 3518 guidelines) .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.